

structural and functional characteristics of IDR-1002

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An In-depth Technical Guide to the Structural and Functional Characteristics of IDR-1002

Introduction

Innate Defense Regulator (IDR) peptides represent a novel class of synthetic immunomodulatory agents derived from natural host defense peptides (HDPs). Unlike conventional antibiotics that directly target pathogens, IDRs modulate the host's innate immune response to enhance bacterial clearance while concurrently suppressing harmful inflammation. [1][2][3] IDR-1002, a 12-amino-acid cationic peptide, is a prominent member of this class, selected from a library of bactenecin derivatives for its potent ability to induce chemokines and protect against a range of bacterial infections.[4][5] This document provides a comprehensive technical overview of the structural and functional characteristics of IDR-1002, its mechanisms of action, and the experimental basis for its observed activities.

Structural Characteristics

IDR-1002 is a synthetic dodecapeptide with a primary amino acid sequence of VQRWLIVWRIRK-NH₂. [6] It is a linear derivative of bactenecin, a bovine HDP.[5] The peptide is C-terminally amidated, a common modification that enhances stability and biological activity. Its cationic nature, conferred by the arginine (R) and lysine (K) residues, and its amphipathic structure are crucial for its immunomodulatory functions. Notably, the tryptophan (W8) residue in the central hydrophobic region has been identified as critical for its anti-inflammatory activities, such as suppressing IL-33 and inducing IL-1RA.[7]

Functional Characteristics and Mechanisms of Action

IDR-1002 exhibits a multi-faceted functional profile characterized by potent immunomodulatory, anti-inflammatory, and anti-infective properties. It does not possess significant direct antimicrobial activity but rather orchestrates the host's immune system to resolve infection and inflammation.[8]

Anti-Inflammatory Activity

IDR-1002 demonstrates robust anti-inflammatory effects by modulating cytokine and chemokine production in response to inflammatory stimuli. It effectively suppresses the production of key pro-inflammatory mediators induced by Toll-like receptor (TLR) agonists.

- **In Vitro Suppression:** In murine macrophage-like RAW 264.7 cells and human bronchial epithelial (HBE) cells, IDR-1002 significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) when challenged with bacterial lipopolysaccharide (LPS, a TLR4 agonist) or other TLR agonists like lipoteichoic acid and zymosan (TLR2 agonists).[6][9][10] This suppression is dose-dependent and occurs even when the peptide is administered after the inflammatory stimulus.[6]
- **In Vivo Efficacy:** In a murine model of *Pseudomonas aeruginosa* lung infection, IDR-1002 reduced levels of IL-6 and decreased alveolar macrophage infiltration, limiting lung pathology without directly reducing the bacterial burden.[6] In a sterile inflammation model (PMA-induced mouse ear edema), topical application of IDR-1002 dampened swelling, pro-inflammatory cytokine production, and neutrophil recruitment.[1][9][10]
- **Respiratory Inflammation:** In a house dust mite (HDM)-challenged murine model of asthma, IDR-1002 was shown to blunt airway hyper-responsiveness and reduce the accumulation of eosinophils and neutrophils in the lungs.[11] This effect is linked to its ability to suppress IL-33, a key alarmin in allergic inflammation.[7][11]

The anti-inflammatory mechanism involves the suppression of G protein-coupled receptor expression and the dampening of the IFN- γ response and IFN regulatory factor 8 (IRF8)-regulated networks.[9][10]

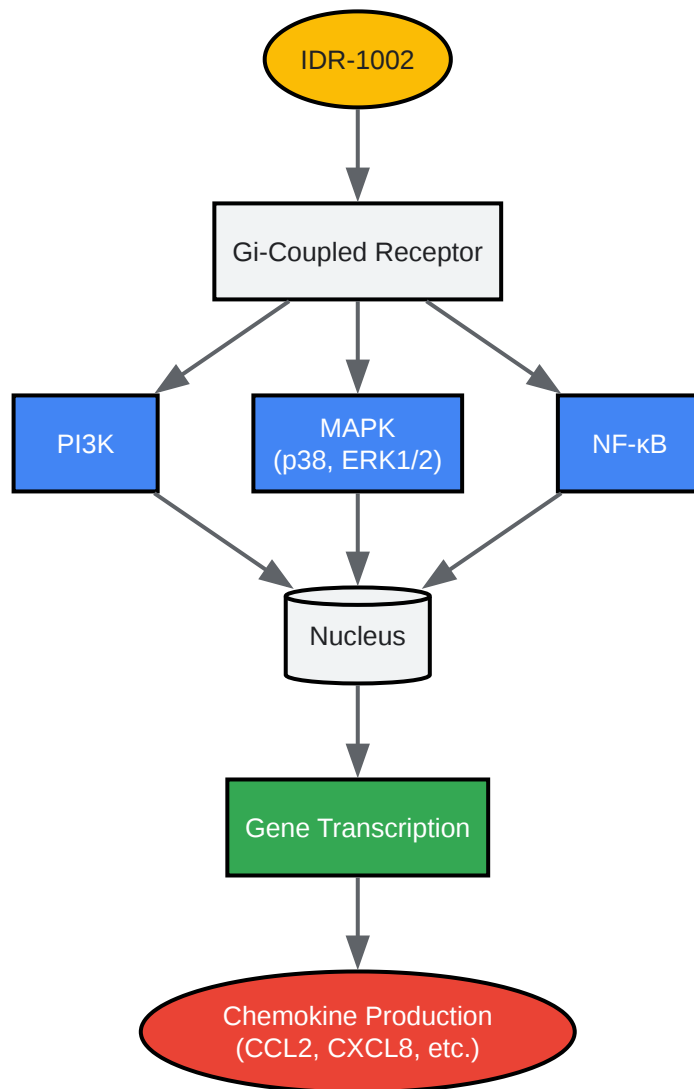
Chemokine Induction and Leukocyte Recruitment

A primary mechanism for IDR-1002's protective effects against infection is its ability to induce chemokines, which are crucial for recruiting immune cells to the site of infection.

- **Potent Chemokine Induction:** IDR-1002 is a powerful inducer of chemokines in human peripheral blood mononuclear cells (PBMCs), with activity exceeding that of the natural human HDP LL-37.[\[4\]](#)[\[12\]](#) It stimulates the production of both neutrophil chemoattractants (e.g., CXCL1, CXCL8) and monocyte chemoattractants (e.g., CCL2, CCL7).[\[4\]](#)
- **Enhanced Cell Migration:** While IDR-1002 itself is not directly chemotactic, it significantly enhances the migration of monocytes and neutrophils towards natural chemokine gradients.[\[13\]](#)[\[14\]](#) This effect can be potent, increasing monocyte migration by up to 5-fold.[\[13\]](#)[\[14\]](#)
- **In Vivo Recruitment:** In murine models of *Staphylococcus aureus* infection, administration of IDR-1002 leads to elevated levels of chemokines like CCL2 and increased recruitment of neutrophils and monocytes to the site of infection, which correlates with a significant reduction in bacterial load.[\[4\]](#)[\[5\]](#)[\[8\]](#)

The signaling pathway for chemokine induction is mediated through a G-protein (Gi)-coupled receptor and involves the activation of the PI3K, NF-κB, and MAPK (p38 and ERK1/2) signaling pathways.[\[4\]](#)[\[5\]](#)[\[15\]](#)

IDR-1002 Signaling Pathway for Chemokine Induction



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IDR-1002 signaling cascade for chemokine production.

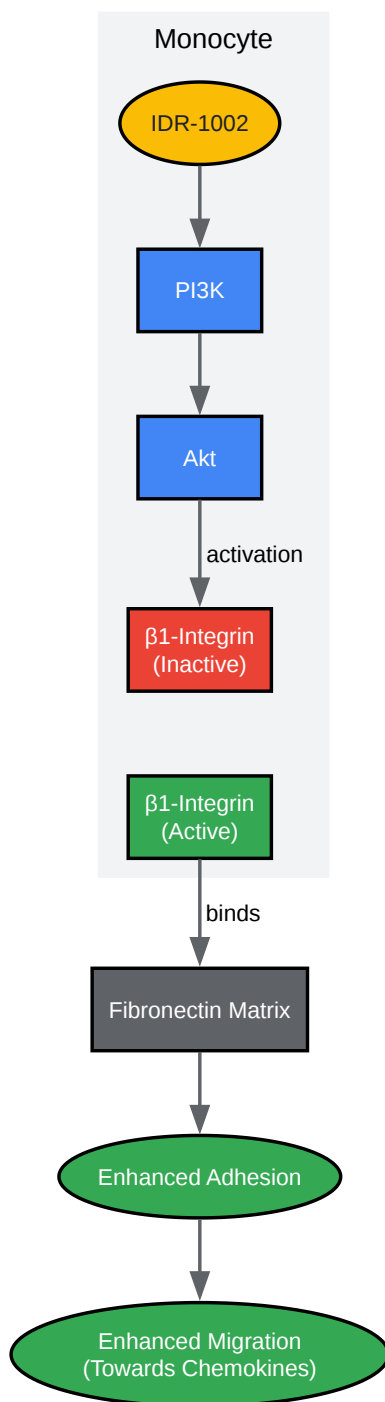
Modulation of Cell Adhesion and Integrin Function

IDR-1002 enhances leukocyte recruitment by modulating cell adhesion machinery, specifically through the regulation of integrin function. This is particularly well-documented for monocytes.

- **Integrin-Mediated Adhesion:** IDR-1002 promotes the rapid adhesion of monocytes to fibronectin, a key component of the extracellular matrix.[\[13\]](#) This process is dependent on the activation of β 1-integrins.[\[13\]](#)[\[14\]](#)
- **PI3K/Akt Pathway Dependence:** The enhanced adhesion and subsequent migration are critically dependent on the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[\[13\]](#)[\[14\]](#) Inhibition of PI3K or Akt abrogates IDR-1002-induced monocyte adhesion and migration enhancement.[\[13\]](#)[\[14\]](#)

This mechanism allows monocytes to more effectively engage with the tissue matrix, facilitating their movement toward sites of infection or inflammation.

IDR-1002 Mechanism for Enhanced Monocyte Migration

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PI3K/Akt-dependent enhancement of monocyte adhesion.

Quantitative Data Summary

The functional activities of IDR-1002 have been quantified in various experimental systems. The following tables summarize key data points.

Table 1: Anti-Inflammatory Activity of IDR-1002

Cell Type	Stimulus	Cytokine/Mediator	Concentration of IDR-1002	Result	Reference
RAW 264.7 Macrophages	LPS (10 ng/ml)	IL-6, TNF- α , MCP-1	12.5 - 50 μ M	Significant, dose-dependent reduction	[6]
HBE Cells	P. aeruginosa	IL-6, IL-8	50 μ M	Reduction in agonist-induced cytokines	[6]
HBEC-3KT Cells	IFN- γ (30 ng/mL)	IL-33	10 μ M	85 \pm 7% suppression of IL-33 production	[7]

| Human Neutrophils | LPS | TNF- α , IL-10 | Not specified | Significant suppression [[15](#)] |

Table 2: Chemokine Induction and Migration Enhancement by IDR-1002

Assay	Cell Type	Measurement	Concentration of IDR-1002	Result	Reference
Chemokine Induction	Human PBMCs	CCL2, CXCL8 Production	20 - 100 µg/ml	>10-fold more CCL2 & CXCL8 than IDR-1	[4]
Monocyte Migration	Human Monocytes	Migration to Chemokines	20 µg/ml	Up to 5-fold enhancement of migration	[13][14]
Akt Phosphorylation	THP-1 Cells	Phospho-Akt Levels	Not specified	~2-fold increase over control at 15 min	[13][14]

| In Vivo Protection | C57BL/6 Mice | Bacterial Load (*S. aureus*) | 200 µg/mouse | Significant reduction vs. control |[4][8] |

Experimental Protocols

The characterization of IDR-1002 relies on a combination of in vitro and in vivo experimental models.

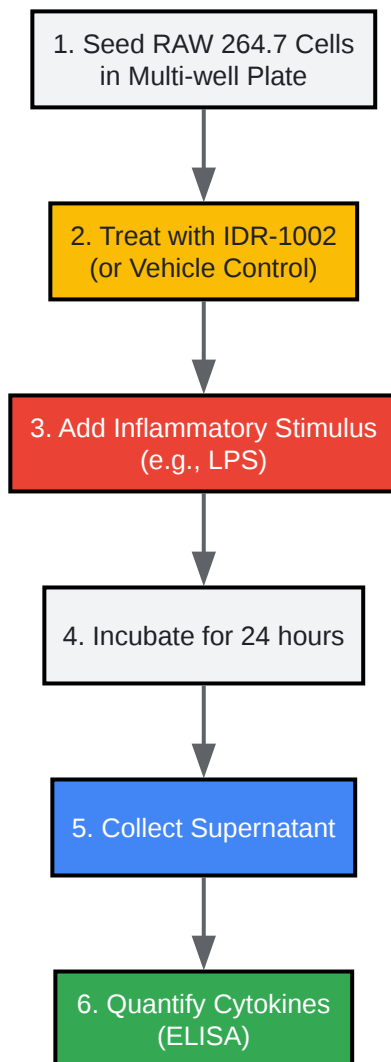
In Vitro Anti-Inflammatory Assay

This protocol is used to assess the ability of IDR-1002 to suppress inflammatory responses in cultured cells.

- **Cell Culture:** Murine RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.
- **Peptide Treatment:** Cells are pre-treated with varying concentrations of IDR-1002 (e.g., 12.5, 25, 50 µM) or a vehicle control for a specified period (e.g., 1-4 hours).

- **Inflammatory Challenge:** An inflammatory stimulus, such as *P. aeruginosa* LPS (10 ng/ml), is added to the wells.
- **Incubation:** The plates are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.
- **Supernatant Collection:** The cell culture supernatant is collected.
- **Quantification:** The concentrations of cytokines and chemokines (e.g., TNF- α , IL-6, MCP-1) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[\[6\]](#)

Workflow: In Vitro Anti-inflammatory Assay



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General workflow for assessing in vitro anti-inflammatory activity.

Monocyte Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.

- **Chamber Preparation:** A Boyden chamber apparatus is used, with upper and lower wells separated by a polycarbonate membrane (e.g., 5- μ m pores). The membrane is pre-coated with fibronectin (50 μ g/ml) overnight.[14]
- **Cell Preparation:** Human monocytes are isolated from peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque).[13]
- **Assay Setup:** A solution containing a chemokine (e.g., CCL2) is placed in the lower chamber. The isolated monocytes are suspended in media, with or without IDR-1002 (20 μ g/ml), and placed in the upper chamber.
- **Incubation:** The chamber is incubated for 1-3 hours to allow cells to migrate through the membrane.
- **Cell Staining and Counting:** Non-migrated cells on the top of the membrane are scraped away. The cells that have migrated to the underside of the membrane are fixed, stained (e.g., Diff-Quick), and counted under a microscope. The fold increase in migration over baseline is then calculated.[14]

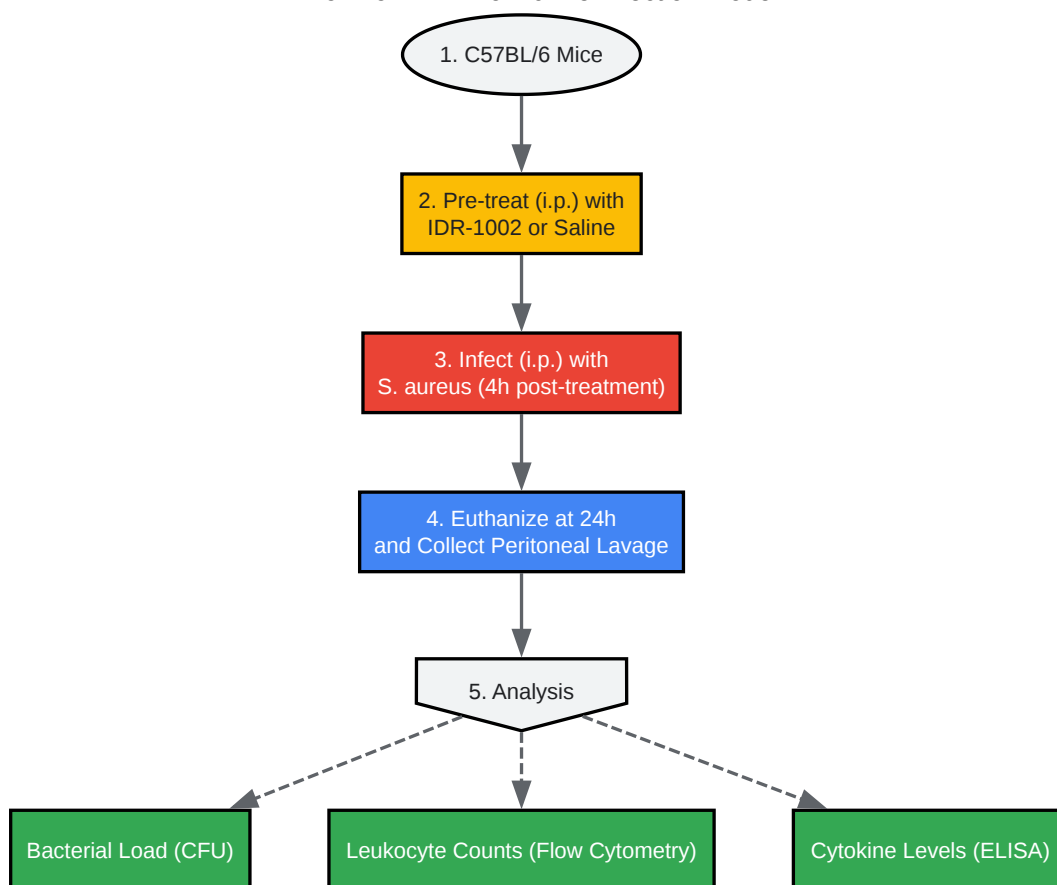
In Vivo Murine Infection Model

This model assesses the protective efficacy of IDR-1002 against a live bacterial challenge.

- **Animal Model:** C57BL/6 female mice are used for the experiment.[4]
- **Peptide Administration:** Mice are pre-treated via intraperitoneal (i.p.) injection with IDR-1002 (e.g., 200 μ g/mouse) or a saline control, typically 4 hours prior to infection.[16]
- **Bacterial Challenge:** Mice are infected i.p. with a standardized dose of bacteria (e.g., 2×10^8 CFU of *S. aureus*).[4][8]
- **Monitoring and Sample Collection:** After a set time (e.g., 24 hours), mice are euthanized. A peritoneal lavage is performed to collect fluid and cells from the peritoneal cavity.
- **Analysis:**
 - **Bacterial Load:** The lavage fluid is serially diluted and plated on agar to determine the number of colony-forming units (CFU).

- Leukocyte Recruitment: Cells in the lavage are counted, and differential counts (neutrophils, monocytes) are performed using flow cytometry with specific cell surface markers (e.g., Gr1, F4/80).[4]
- Cytokine Levels: Cytokine concentrations in the lavage fluid are measured by ELISA or Cytometric Bead Array (CBA).[4]

Workflow: In Vivo Murine Infection Model



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General workflow for assessing in vivo protective efficacy.

Conclusion

IDR-1002 is a synthetic immunomodulatory peptide with a well-defined structure and a multi-functional activity profile. Its primary therapeutic value lies not in direct antimicrobial action, but in its capacity to orchestrate a beneficial innate immune response. By enhancing leukocyte recruitment through chemokine induction and modulation of integrin function, while simultaneously suppressing excessive and damaging inflammation, IDR-1002 provides protection against bacterial pathogens. The elucidation of its signaling mechanisms, particularly the involvement of G-protein coupled receptors and the PI3K-Akt pathway, provides a strong foundation for its development as a novel anti-infective and anti-inflammatory therapeutic agent.

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